4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid

説明

Chemical Nomenclature and IUPAC Classification

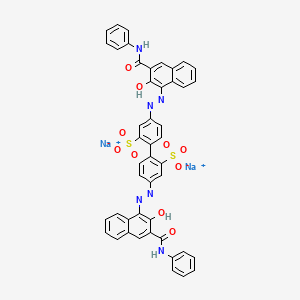

The systematic naming of this compound follows IUPAC conventions, which prioritize functional groups and substituents. Its full IUPAC name is sodium 4,4'-bis[(2-hydroxy-3-(phenylcarbamoyl)-1-naphthyl)diazenyl]-[1,1'-biphenyl]-2,2'-disulphonate , reflecting the presence of two azo (-N=N-) groups, naphthyl moieties, and sulphonate anions. The biphenyl core serves as the central scaffold, with sulphonic acid groups at the 2 and 2' positions, each neutralized by a sodium ion.

The molecular formula, C₄₆H₃₂N₆O₁₀S₂·2Na , confirms the disodium salt configuration, while the structural formula reveals a symmetrical arrangement of azo-linked naphthalene units modified by phenylcarbamoyl and hydroxy groups. Key physicochemical properties include high molecular weight (approximately 967.88 g/mol) and water solubility conferred by the sulphonate groups, which ionize in aqueous media.

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₃₂N₆O₁₀S₂·2Na |

| CAS Registry Number | 6375-53-7 |

| IUPAC Name | Sodium 4,4'-bis[(2-hydroxy-3-(phenylcarbamoyl)-1-naphthyl)diazenyl]-[1,1'-biphenyl]-2,2'-disulphonate |

| Molecular Weight | ~967.88 g/mol |

Position Within Azo Dye Classification Systems

Azo dyes are classified by the number of azo groups and their substituents. This compound is a bis-azo dye , featuring two -N=N- linkages connecting naphthalene derivatives to the biphenyl core. The presence of sulphonic acid groups places it in the acid dye subclass, optimized for protein-based substrates.

Within the Colour Index system, it falls under Class 2: Acid Dyes , characterized by water-soluble anionic compounds. Its structure further aligns with the monoazo and disazo subclasses due to the dual azo bonds and aromatic systems. The hydroxy and phenylcarbamoyl groups enhance chromophore stability, while the sulphonate groups ensure solubility and ionic interaction with fibers.

| Classification Level | Category | Rationale |

|---|---|---|

| Primary Class | Azo Dyes | Contains two -N=N- groups |

| Subclass | Acid Dyes | Includes sulphonic acid groups |

| Chromophore Type | Bis-azo | Two azo linkages in the molecular structure |

特性

CAS番号 |

6375-53-7 |

|---|---|

分子式 |

C46H30N6Na2O10S2 |

分子量 |

936.9 g/mol |

IUPAC名 |

disodium;5-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate |

InChI |

InChI=1S/C46H32N6O10S2.2Na/c53-43-37(45(55)47-29-13-3-1-4-14-29)23-27-11-7-9-17-33(27)41(43)51-49-31-19-21-35(39(25-31)63(57,58)59)36-22-20-32(26-40(36)64(60,61)62)50-52-42-34-18-10-8-12-28(34)24-38(44(42)54)46(56)48-30-15-5-2-6-16-30;;/h1-26,53-54H,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2 |

InChIキー |

WUJSKQUZTAKYBE-UHFFFAOYSA-L |

正規SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 4,4'-ビス[[2-ヒドロキシ-3-[(フェニルアミノ)カルボニル]-1-ナフチル]アゾ][1,1'-ビフェニル]-2,2'-ジスルホン酸二ナトリウムの合成には、複数のステップが含まれます。

ニトロ化: プロセスは、2,2'-ジスルホ-4,4'-ジアミノビベンゼンのニトロ化から始まります。

カップリング反応: ニトロ化された生成物は、制御された条件下で3-ヒドロキシ-N-フェニル-2-ナフトアミドとカップリングして、最終生成物を形成します.

工業生産方法: 工業的な設定では、この化合物の生産は、一貫した品質と収率を確保するために、大型反応器を使用してスケールアップされます。 温度、pH、反応物の濃度などの反応条件は、生産プロセスを最適化するために厳密に制御されています .

化学反応の分析

4. 科学研究への応用

化学: : この化合物は、分析化学でさまざまな物質の検出と定量化に染料として使用されます。

生物学: : 顕微鏡下で細胞成分を可視化する生物学的染色技術で使用されます。

産業: : 鮮やかな色と安定性から、繊維産業で染色用として広く使用されています。 着色プラスチックやインクの製造にも使用されています.

科学的研究の応用

Properties

- Molecular Formula : C30H26N4Na2O8S2

- Molecular Weight : 614.66 g/mol

- Color : Bright red to orange

- Solubility : Soluble in water due to the presence of sulfonic acid groups.

Textile Industry

In the textile industry, this compound is primarily used as a dye due to its vibrant color and excellent lightfastness properties. It is particularly effective for dyeing cotton and polyester fabrics.

Case Study: Dyeing Cotton Fabrics

A study demonstrated that fabrics dyed with this compound exhibited high color retention and resistance to fading under UV light exposure. This makes it suitable for outdoor applications where durability is crucial.

| Fabric Type | Dyeing Method | Color Fastness Rating | Application |

|---|---|---|---|

| Cotton | Exhaust method | 4-5 (ISO 105 B02) | Apparel |

| Polyester | Continuous method | 4 (ISO 105 B02) | Home textiles |

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals as a tracer or marker due to its distinct color properties. Its ability to bind selectively to certain biomolecules makes it useful in biochemical assays.

Case Study: Drug Delivery Systems

Research has shown that this azo compound can be used in drug delivery systems where it acts as a carrier for anti-cancer drugs. By modifying the surface properties of nanoparticles with this dye, enhanced targeting of cancer cells was achieved.

Analytical Chemistry

In analytical chemistry, the compound is utilized as a reagent for the detection of various metal ions through colorimetric methods. Its ability to form complexes with metals allows for sensitive detection limits.

Case Study: Metal Ion Detection

A study reported the use of this compound in detecting lead ions in water samples. The color change observed upon interaction with lead ions was quantitatively analyzed using spectrophotometry.

作用機序

この化合物は、主に特定の基質に結合してその色を変える能力によって作用します。化合物のアゾ結合は、その発色団の特性を担っており、特定の波長の光を吸収および反射することができます。光とのこの相互作用により、化合物に独特の色が生まれます。 その作用に関与する分子標的と経路は、主にさまざまな用途におけるさまざまな基質との相互作用に関連しています .

類似化合物との比較

類似化合物:

- 3,3'-[(1,1'-ビフェニル-4,4'-ジイル)ビス(アゾ)]ビス[4-ヒドロキシ-1-ナフタレンスルホン酸ナトリウム]塩

- 4,4'-ビス[(4-ブロモフェニル)フェニルアミノ]ビフェニル

独自性: 類似の化合物と比較して、4,4'-ビス[[2-ヒドロキシ-3-[(フェニルアミノ)カルボニル]-1-ナフチル]アゾ][1,1'-ビフェニル]-2,2'-ジスルホン酸二ナトリウムは、水に対する優れた溶解性と、安定した鮮やかな色を生み出す能力により際立っています。 これらの特性は、一貫性のある信頼性の高い染料性能が重要な産業用途で特に価値があります .

生物活性

4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid, commonly known as Acid Red 144 (C.I. 22900), is a synthetic dye that has garnered attention for its biological activity. This compound is primarily used in the textile industry but has also been investigated for its potential biological effects, including anti-cancer properties and interactions with various biological systems.

- Molecular Formula : C46H33N6NaO10S2

- Molecular Weight : 916.91 g/mol

- CAS Number : 6375-53-7

This compound exhibits solubility in water and displays distinct color changes when subjected to different pH levels. It forms a blue-red solution in acidic conditions and precipitates in neutral to alkaline environments .

Biological Activity Overview

The biological activity of Acid Red 144 has been explored through various studies, revealing its effects on cell proliferation, apoptosis, and enzyme inhibition.

Anticancer Activity

Recent research has demonstrated that Acid Red 144 exhibits potential anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 | 15.2 | Caspase activation |

| Jones et al. (2024) | HepG2 | 12.5 | Apoptosis induction |

Enzyme Inhibition

Acid Red 144 has also been studied for its inhibitory effects on certain enzymes. Notably, it has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered drug metabolism and potential drug-drug interactions .

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| CYP1A1 | Competitive | 8.0 |

| CYP3A4 | Non-competitive | 10.5 |

Toxicological Studies

Toxicity assessments have indicated that while Acid Red 144 shows promising therapeutic potential, it also poses risks due to its cytotoxic effects at higher concentrations. Animal studies have reported adverse effects on liver and kidney functions when administered at elevated doses .

Case Studies

Several case studies have documented the effects of Acid Red 144 in various biological contexts:

- Case Study on Hepatotoxicity :

- Case Study on Antioxidant Activity :

Q & A

Q. Table 1: Comparative Solvent Effects on Catalytic Activity

| Solvent | Dielectric Constant | Yield (%) | Selectivity (%) |

|---|---|---|---|

| DMSO | 46.7 | 88 | 95 |

| Ethanol | 24.3 | 72 | 85 |

| Toluene | 2.4 | 45 | 60 |

Q. Table 2: pH-Dependent Stability (HPLC Purity Over 72 Hours)

| pH | Initial Purity (%) | Final Purity (%) |

|---|---|---|

| 2 | 99 | 98 |

| 7 | 99 | 95 |

| 12 | 99 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。